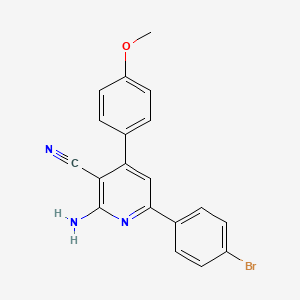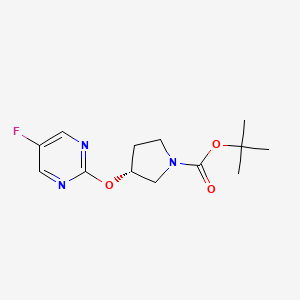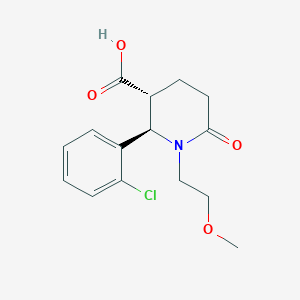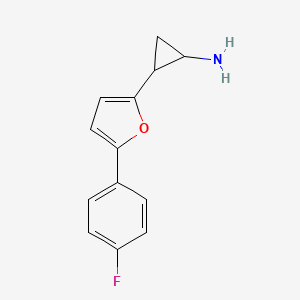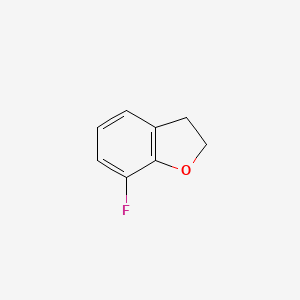
2-Bromo-4-fluoro-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-5-methoxypyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring with a nitrogen atom and various substituents attached. The presence of bromine at the second position, fluorine at the fourth position, and a methoxy group at the fifth position introduces unique properties to the molecule. This compound is used in various scientific research applications, including drug synthesis, material science, and catalyst development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-fluoro-5-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) are typical.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-5-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is used in the synthesis of potential therapeutic agents, including kinase inhibitors and other drug candidates.
Industry: The compound is utilized in material science for the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoro-5-methoxypyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved vary depending on the specific biological system and the nature of the compound’s interaction with its target .
Comparación Con Compuestos Similares
2-Bromo-5-fluoro-4-methoxypyridine: Similar in structure but with different substitution patterns.
2-Fluoro-4-methoxypyridine: Lacks the bromine substituent, leading to different reactivity and applications.
2-Bromo-4-methoxypyridine: Lacks the fluorine substituent, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-4-fluoro-5-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
1256789-02-2 |
|---|---|
Fórmula molecular |
C6H5BrFNO |
Peso molecular |
206.01 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |
Clave InChI |
QJGXFQTUQLXNBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)


